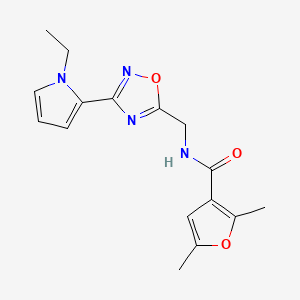

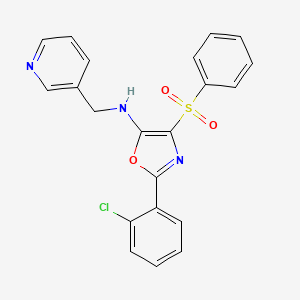

![molecular formula C13H14N4O2S B2542805 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 724783-21-5](/img/structure/B2542805.png)

2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

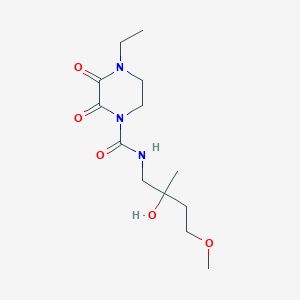

The compound “2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . Oxadiazole derivatives are known for their wide range of chemical and biological properties . They have been used in the development of new drugs .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The synthesis of this specific compound might involve similar reactions, but the exact synthetic route could not be found in the available resources.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . The exact structure could not be found in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of novel compounds involving 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone derivatives has been explored through various chemical reactions, aiming to achieve heterocyclic ring systems. These compounds are characterized using techniques such as LCMS, IR, 1H NMR, 13C NMR, and elemental analysis to determine their structure and properties (Fathima et al., 2021).

Biological Evaluation

The biological activities of these synthesized compounds have been extensively studied, particularly their antimicrobial, antioxidant, and antitubercular effects. For instance, certain derivatives have shown promising results against standard strains of bacteria and mycobacteria, indicating their potential as therapeutic agents. The antimicrobial activity is often evaluated through minimum inhibitory concentration (MIC) measurements, while molecular docking studies provide insights into the compounds' interactions with biological targets (Fathima et al., 2021).

Orientations Futures

Oxadiazole derivatives, including those containing a pyridine ring, are an active area of research due to their wide range of biological activities . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new drugs based on these structures.

Mécanisme D'action

Target of Action

Similar 1,3,4-oxadiazole derivatives have been shown to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for the survival of microorganisms.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function . The compound may bind to its target, altering its structure or function, and thereby inhibiting the growth of microorganisms.

Biochemical Pathways

Similar 1,3,4-oxadiazole derivatives have been found to inhibit enzymes and proteins involved in essential biochemical pathways of microorganisms , leading to their death or growth inhibition.

Pharmacokinetics

It has been hypothesized that 2,5-disubstituted 1,3,4-oxadiazole scaffold may lead to novel potent agents with broad biological activity profile and improved pharmacokinetic properties .

Result of Action

Similar 1,3,4-oxadiazole derivatives have been found to exhibit antimicrobial properties , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular level.

Propriétés

IUPAC Name |

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-11(17-7-1-2-8-17)9-20-13-16-15-12(19-13)10-3-5-14-6-4-10/h3-6H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITKXNIXWPJFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

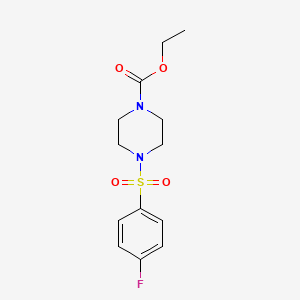

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)

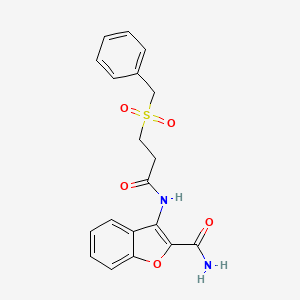

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)

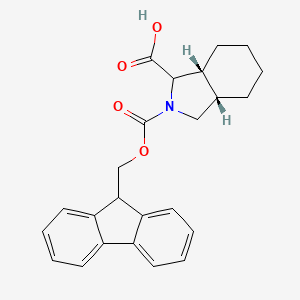

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)

![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)